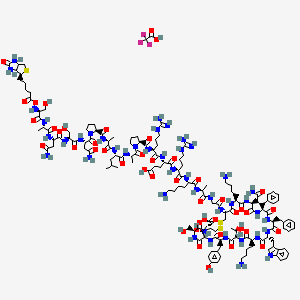
4-Iodo-2-methoxynicotinonitrile
Descripción general
Descripción
4-Iodo-2-methoxynicotinonitrile (4-IMN) is a nitrile compound that has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. 4-IMN is a derivative of nicotinonitrile, a type of organic compound that can be used in the synthesis of various drugs and pharmaceuticals. 4-IMN has been the subject of numerous scientific studies, and its synthesis, mechanism of action, and biochemical and physiological effects have been explored in detail. In addition, 4-IMN has been used in laboratory experiments to explore its potential for various applications.
Aplicaciones Científicas De Investigación
Anticancer Potential
The compound 6-(4-Aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, closely related to 4-Iodo-2-methoxynicotinonitrile, has been studied for its potential as an anticancer agent. Spectroscopic analysis, including proton nuclear magnetic resonance, ultraviolet-visible, and Fourier transform infrared spectroscopy, alongside molecular docking studies, suggest its viability as a non-linear optical material and a candidate for anticancer drug development due to specific interactions within its structure (Eşme, 2021).
Material Science and Luminescence
Research into 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, a compound with structural similarities, highlights its thermal stability and blue fluorescence emission, which can be leveraged in material science for creating novel luminescent materials (Suwunwong, Chantrapromma, & Fun, 2013).
Liquid Crystalline Materials
4,6-bis (4-butoxyphenyl)-2-methoxynicotinonitrile is another derivative with potential applications in the creation of luminescent liquid crystalline materials, demonstrating broad nematic phase behavior and blue light emission properties, which could have applications in display technologies (Ahipa, Kumar, & Adhikari, 2013).
Dye-Sensitized Solar Cells
Ionic liquids containing nitrile functional groups have shown promise in improving the efficiency of dye-sensitized solar cells (DSCs), indicating that 4-Iodo-2-methoxynicotinonitrile and its analogs could play a role in the development of more efficient energy conversion materials (Mazille et al., 2006).
Organic Synthesis
The synthesis of pyridines substituted with five different elements, including studies on compounds closely related to 4-Iodo-2-methoxynicotinonitrile, showcases the potential for these materials in complex organic synthesis and the development of novel methodologies for chemical production (Kieseritzky & Lindström, 2010).
Propiedades
IUPAC Name |
4-iodo-2-methoxypyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O/c1-11-7-5(4-9)6(8)2-3-10-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMZKRGEPQKODP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1C#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679756 | |
| Record name | 4-Iodo-2-methoxypyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-2-methoxynicotinonitrile | |
CAS RN |
1206969-73-4 | |
| Record name | 4-Iodo-2-methoxypyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B596023.png)




![8'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B596032.png)
